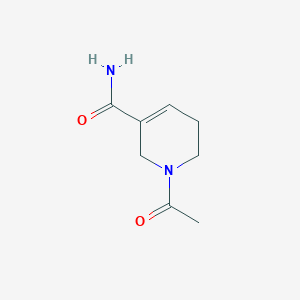
1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3,6-dihydro-2H-pyridine-5-carboxamide is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the acylation of 3,6-dihydro-2H-pyridine-5-carboxamide with acetyl chloride in the presence of a suitable base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated pyridines and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Indole Derivatives: Similar to indole derivatives, 1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide has diverse biological activities.
Imidazole Derivatives: Like imidazole derivatives, it is used in the synthesis of functional molecules.
Pyridine Derivatives: It shares common structural features with other pyridine derivatives, making it useful in various chemical reactions.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid
Imidazole
Other pyridine derivatives
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)10-4-2-3-7(5-10)8(9)12/h3H,2,4-5H2,1H3,(H2,9,12) |
Clé InChI |
DYHUJZXKTWLMCU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC=C(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


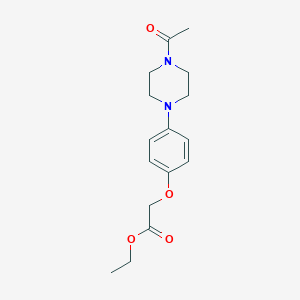
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)

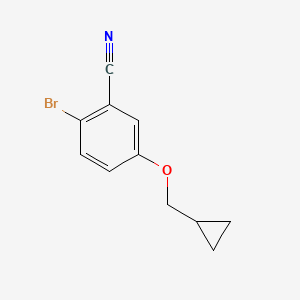
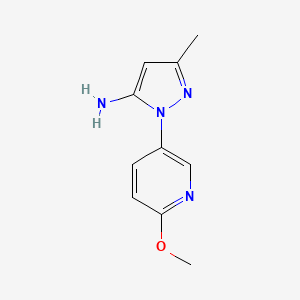
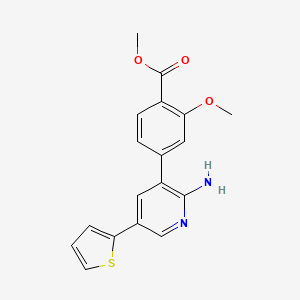
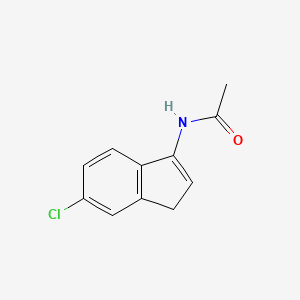
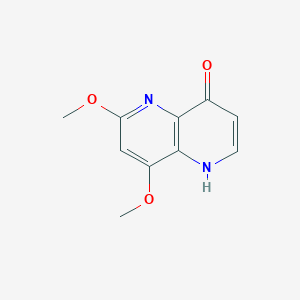

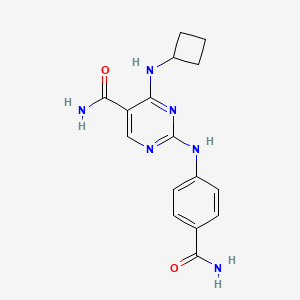

![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
